1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv is a complex organic compound known for its unique structural features and diverse applications This compound is part of the cyclopropane and cyclopenta[a]phenanthrene family, which are characterized by their fused ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. typically involves multi-step organic reactions. The initial steps often include the formation of the cyclopropane and cyclopenta[a]phenanthrene ring systems through cyclization reactions. Subsequent steps involve the introduction of hydroxyl groups at specific positions on the molecule. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability. Advanced techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv. involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique ring systems can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Cycloartenol acetate
- Cycloartenyl acetate
- 3-O-Acetylcycloartenol
Uniqueness
1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv is unique due to its specific structural features, including the fused ring systems and multiple hydroxyl groups
Properties
Molecular Formula |
C33H56O3 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-[4-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21?,22?,23?,24?,25?,26?,30-,31+,32-,33+/m1/s1 |
InChI Key |
NHOVENLMJPWCSK-MUGQBKIESA-N |
Isomeric SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C2CC[C@@]3([C@@]2(CC[C@]45C3CCC6[C@]4(C5)CCC(C6(C)C)O)C)C |
Canonical SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.